2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole ring.
Formation of the Hydrazide: The acetohydrazide moiety is formed by reacting acetic anhydride with hydrazine.
Final Coupling Reaction: The final product is obtained by coupling the thiadiazole derivative with the acetohydrazide under appropriate conditions, often involving a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s ability to interact with biological targets can be explored for therapeutic applications. Its structure suggests potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and nitrophenyl group may play crucial roles in binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
5-(benzylsulfanyl)-2,4(1H,3H)-pyrimidinedione: This compound shares the benzylsulfanyl group but has a different core structure.
2,5-bis(2-propyn-1-yloxy)-1,4-benzenedicarboxaldehyde: This compound has a similar aromatic structure but different functional groups.
Uniqueness
The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(1E,2Z)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide lies in its combination of a thiadiazole ring, benzylsulfanyl group, and nitrophenyl group. This combination imparts unique chemical properties and potential biological activities that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H17N5O3S3 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(Z)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C20H17N5O3S3/c26-18(22-21-12-6-10-16-9-4-5-11-17(16)25(27)28)14-30-20-24-23-19(31-20)29-13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,22,26)/b10-6-,21-12+ |
InChI Key |
AHHUWLPSBWROLM-YNCWMIHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C=C\C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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